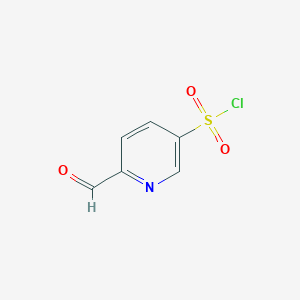
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine is a chemical compound that features a phenyl group attached to a butan-1-amine backbone, with a pyrrolidin-1-yl substituent at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutan-1-amine and pyrrolidine.
Formation of the Intermediate: The intermediate compound is formed by reacting 4-phenylbutan-1-amine with a suitable reagent to introduce the pyrrolidin-1-yl group.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) at a specific temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutan-1-amine: Lacks the pyrrolidin-1-yl group, resulting in different chemical and biological properties.
4-(Pyrrolidin-1-yl)butan-1-amine: Lacks the phenyl group, leading to variations in its reactivity and applications.
Phenylpyrrolidine: A simpler structure with different pharmacological and chemical characteristics.
Uniqueness
4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine is unique due to the presence of both the phenyl and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
4-phenyl-4-pyrrolidin-1-ylbutan-1-amine |
InChI |
InChI=1S/C14H22N2/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12,15H2 |
Clave InChI |
YDERKBIHOAVURS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(CCCN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
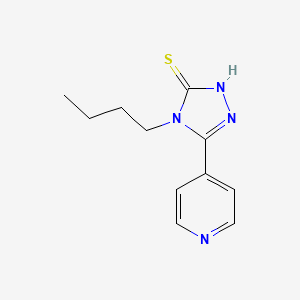
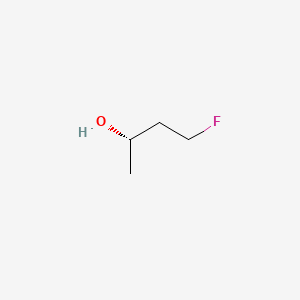
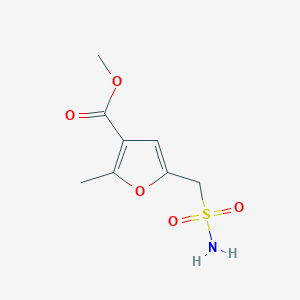
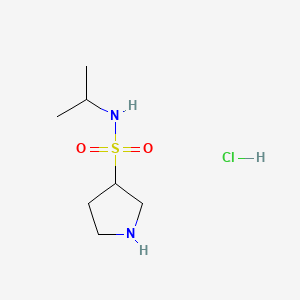



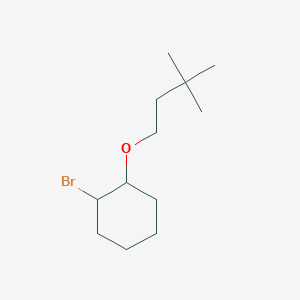
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)

